

Application Note: Quantification of Reactive Red 76 in Textile Samples using HPLC-MS

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Compound of Interest

Compound Name: Reactive red 76

Cat. No.: B1174092

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 76 is a synthetic azo dye used in the textile industry for coloring cellulosic fibers like cotton.[1] Due to its ability to form covalent bonds with the fiber, it exhibits high resistance to washing and light exposure.[1] However, concerns about the potential release of allergenic or carcinogenic aromatic amines from azo dyes have led to regulatory scrutiny and the need for sensitive analytical methods to monitor their presence in consumer products and environmental samples.[2] This application note details a robust and sensitive method for the quantification of **Reactive Red 76** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Materials and Reagents

- Standards: **Reactive Red 76** analytical standard (CAS No. 12270-84-7, Molecular Formula: $C_{10}H_{15}N_5O$)[1]
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Additives: Formic acid (LC-MS grade).
- Filters: 0.22 μ m PTFE syringe filters.

- Extraction: 15 mL polypropylene centrifuge tubes.
- Equipment: Analytical balance, vortex mixer, sonicator bath, centrifuge.

Instrumentation

- HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of **Reactive Red 76** standard and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution. This is similar to standard protocols for other synthetic dyes.[\[2\]](#)
- Working Standards: Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Textile Matrix)

This protocol is adapted from established methods for extracting synthetic dyes from textile samples.[\[2\]](#)

- Sample Weighing: Accurately weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of methanol to the tube.
- Sonication: Place the tube in a sonicator bath and sonicate at 50 °C for 30 minutes to facilitate dye extraction.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[\[2\]](#)

For historical textiles or samples where the dye may be strongly bound with metal mordants, a mild acidic extraction can be employed using 5:95 formic acid/methanol at 40 °C for 30 minutes.^[3]

HPLC-MS Method

The following conditions are based on typical methods for the separation of azo dyes.^{[2][4]}

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).^[2]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Linear gradient from 95% to 5% B
 - 18.1-22 min: Hold at 5% B (re-equilibration)

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Nebulizer Gas: Nitrogen, 3 bar.^[4]

- Drying Gas Temperature: 350 °C.
- Precursor Ion ($[M+H]^+$): m/z 222.1 (Calculated for $C_{10}H_{15}N_5O$).
- Product Ions: Two stable and abundant product ions should be selected for quantification (quantifier) and confirmation (qualifier) by performing a product ion scan on the precursor.

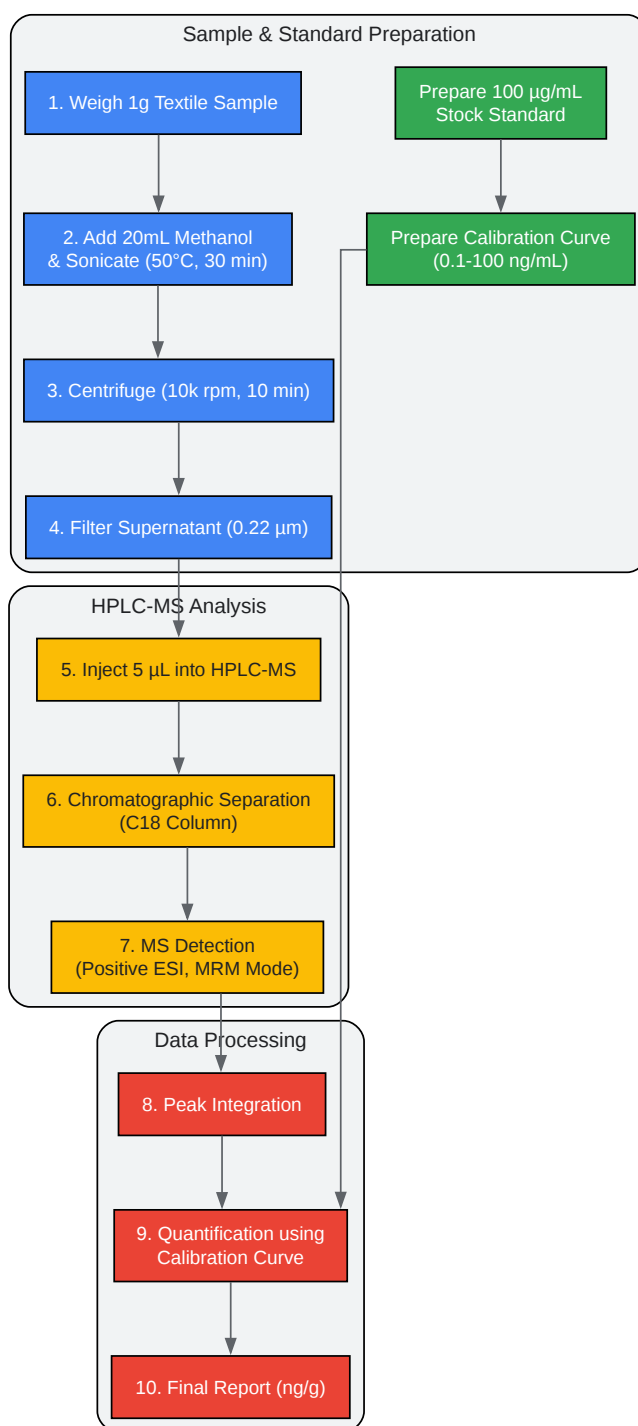
Data Presentation

Quantitative performance data for **Reactive Red 76** should be established by analyzing the calibration standards and spiked matrix samples. The expected performance, based on similar dye quantification methods, is summarized below.[\[2\]](#)

Parameter	Expected Value
Retention Time (RT)	~ 8.5 min (dependent on specific system)
Precursor Ion ($[M+H]^+$)	222.1 m/z
Quantifier Ion	To be determined experimentally
Qualifier Ion	To be determined experimentally
Limit of Detection (LOD)	0.02 – 1.35 ng/mL
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL
Linearity (R^2)	> 0.99

Experimental Workflow Visualization

The overall workflow for the quantification of **Reactive Red 76** is illustrated in the diagram below.



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Caption: Experimental workflow for **Reactive Red 76** analysis.

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- To cite this document: BenchChem. [Application Note: Quantification of Reactive Red 76 in Textile Samples using HPLC-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174092#quantification-of-reactive-red-76-using-hplc-ms]

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